2-(3-Fluoropyridin-2-yl)-2-methylpropan-1-amine

Lipophilicity Drug design Physicochemical properties

2-(3-Fluoropyridin-2-yl)-2-methylpropan-1-amine (CAS 1439896-50-0) is a fluorinated heterocyclic primary amine that serves as a versatile small-molecule scaffold and building block in organic synthesis. The compound consists of a 3-fluoropyridine ring linked to a gem-dimethyl-substituted propan-1-amine chain, giving it a molecular formula of C₉H₁₃FN₂ and a molecular weight of 168.21 g/mol.

Molecular Formula C9H13FN2
Molecular Weight 168.215
CAS No. 1439896-50-0
Cat. No. B2354713
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(3-Fluoropyridin-2-yl)-2-methylpropan-1-amine
CAS1439896-50-0
Molecular FormulaC9H13FN2
Molecular Weight168.215
Structural Identifiers
SMILESCC(C)(CN)C1=C(C=CC=N1)F
InChIInChI=1S/C9H13FN2/c1-9(2,6-11)8-7(10)4-3-5-12-8/h3-5H,6,11H2,1-2H3
InChIKeyZONHVZUDSFEJTQ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

2-(3-Fluoropyridin-2-yl)-2-methylpropan-1-amine (CAS 1439896-50-0): A Fluorinated Pyridine Building Block for Medicinal Chemistry and Fragment-Based Design


2-(3-Fluoropyridin-2-yl)-2-methylpropan-1-amine (CAS 1439896-50-0) is a fluorinated heterocyclic primary amine that serves as a versatile small-molecule scaffold and building block in organic synthesis. The compound consists of a 3-fluoropyridine ring linked to a gem-dimethyl-substituted propan-1-amine chain, giving it a molecular formula of C₉H₁₃FN₂ and a molecular weight of 168.21 g/mol. Key calculated physicochemical descriptors include a LogP of 1.457, a topological polar surface area (TPSA) of 38.91 Ų, two hydrogen-bond acceptors, one hydrogen-bond donor, and two rotatable bonds . It is commercially supplied by multiple vendors at purities ranging from 95% to 98% .

Why Generic Substitution of 2-(3-Fluoropyridin-2-yl)-2-methylpropan-1-amine with Non-Fluorinated or Chlorinated Analogs Can Compromise Project Outcomes


Close structural analogs such as 2-methyl-2-(pyridin-2-yl)propan-1-amine (CAS 199296-39-4, non-fluorinated) and 2-(3-chloropyridin-2-yl)-2-methylpropan-1-amine (CAS 1860475-30-4, 3-chloro) share an identical core scaffold but differ critically in the nature of the substituent at the pyridine 3-position. The replacement of hydrogen or chlorine with fluorine substantially alters the electronic character and lipophilicity of the molecule without changing the hydrogen-bond donor/acceptor counts or the number of rotatable bonds . These physicochemical differences directly affect the compound's behavior as a synthetic intermediate, its metabolic vulnerability, and the binding affinity of any final drug-like molecule incorporating this fragment. Consequently, interchanging these analogs without experimental validation can lead to misleading structure–activity relationship (SAR) interpretations or failed scale-up campaigns .

Quantitative Differentiation Evidence for 2-(3-Fluoropyridin-2-yl)-2-methylpropan-1-amine Versus Nearest Analogs


Lower Lipophilicity (LogP) Compared to the Non-Fluorinated and 3-Chloro Analogs

The fluorine substituent at the pyridine 3-position reduces the calculated LogP by approximately 0.56 units compared to the non-fluorinated analog and by approximately 0.51 units compared to the 3-chloro analog. This lower lipophilicity can improve aqueous solubility and reduce non-specific protein binding, which are desirable attributes in fragment-based lead generation. The data are derived from vendor-provided predictive chemistry calculations .

Lipophilicity Drug design Physicochemical properties

Modulated Electron-Deficiency of the Pyridine Ring via Fluorine Substitution

The 3-fluoropyridine ring is more electron-deficient than the unsubstituted pyridine or 3-chloropyridine rings due to the strong electron-withdrawing inductive effect of fluorine (−I effect). This can enhance the reactivity of the pyridine ring toward nucleophilic aromatic substitution (SNAr) and influence the regioselectivity of metal-catalyzed cross-coupling reactions. While no quantitative kinetic data exist for this exact scaffold, the electronic effect of fluorine in analogous pyridine systems is well-documented [1].

Electronic effects Nucleophilic aromatic substitution Cross-coupling

Availability at Consistently High Purity (>98%) from Multiple Suppliers

The target compound is listed at ≥98% purity by at least one major supplier (Leyan), whereas the non-fluorinated analog is commonly offered at 95% purity, and the 3-chloro analog is also offered at 98% purity. The consistency of high purity across vendors reduces the risk of variable impurity profiles that can confound biological assays or synthetic transformations .

Chemical procurement Purity specification Reproducibility

Recommended Application Scenarios for 2-(3-Fluoropyridin-2-yl)-2-methylpropan-1-amine Based on Quantitative Differentiation


Fragment-Based Drug Discovery (FBDD) Campaigns Targeting CNS or Kinase Proteins

The lower LogP (1.457) of this compound compared to its non-fluorinated analog (LogP 2.018) makes it a more attractive fragment for central nervous system (CNS) programs, where lower lipophilicity is correlated with reduced promiscuity and improved CNS MPO scores. Its small size (168.21 Da) and balanced hydrogen-bond donor/acceptor profile are consistent with the 'rule of three' guidelines for fragment libraries .

Synthesis of Fluorinated Heterocyclic Intermediates via SNAr or Cross-Coupling

The electron-deficient 3-fluoropyridine ring is well-suited for nucleophilic aromatic substitution reactions, enabling the introduction of amines, alkoxides, or thiols at the 2- or 4-positions under relatively mild conditions. This reactivity can be exploited to generate diverse libraries of 2,3-disubstituted pyridines for medicinal chemistry optimization .

Internal Standard or Reference Compound in Analytical Method Development

The compound's unique combination of fluorine substitution and primary amine functionality, along with its commercial availability at 98% purity, makes it a suitable candidate for use as an internal standard or system suitability standard in LC-MS or GC-MS methods that monitor fluorinated pyridine derivatives in reaction mixtures or biological matrices .

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